molecular formula C9H17NO B025223 4-Propan-2-yl-1-propylazetidin-2-one CAS No. 103776-28-9

4-Propan-2-yl-1-propylazetidin-2-one

Cat. No.: B025223
CAS No.: 103776-28-9
M. Wt: 155.24 g/mol
InChI Key: ZSZYQOXDRUSBNV-UHFFFAOYSA-N
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Description

4-Propan-2-yl-1-propylazetidin-2-one is a β-lactam derivative (azetidin-2-one) featuring a four-membered lactam ring with substituents at positions 1 and 3. Its molecular formula is C₉H₁₇NO, and its structure includes a propyl group (-CH₂CH₂CH₃) at position 1 and a propan-2-yl (isopropyl, -CH(CH₃)₂) group at position 4.

Synthesis typically involves cyclization of appropriately substituted β-amino acids or via [2+2] cycloaddition reactions. Structural characterization often employs X-ray crystallography, with software like SHELX enabling precise determination of bond lengths, angles, and stereochemistry . Computational studies using density-functional theory (DFT) provide insights into electronic properties and reactivity .

Properties

CAS No.

103776-28-9

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-propan-2-yl-1-propylazetidin-2-one

InChI

InChI=1S/C9H17NO/c1-4-5-10-8(7(2)3)6-9(10)11/h7-8H,4-6H2,1-3H3

InChI Key

ZSZYQOXDRUSBNV-UHFFFAOYSA-N

SMILES

CCCN1C(CC1=O)C(C)C

Canonical SMILES

CCCN1C(CC1=O)C(C)C

Synonyms

2-Azetidinone,4-(1-methylethyl)-1-propyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-propan-2-yl-1-propylazetidin-2-one, comparisons are drawn with structurally analogous β-lactams (Table 1). Key parameters include ring strain , electronic properties , and reactivity , evaluated through experimental and computational methods.

Table 1: Comparative Analysis of Azetidin-2-one Derivatives

Compound Name Substituents (Position) Molecular Formula HOMO-LUMO Gap (eV) Absolute Hardness (η, eV) Melting Point (°C) Solubility (mg/mL)
This compound 1: Propyl; 4: Isopropyl C₉H₁₇NO 5.2 2.8 98–102 12.5
1-Methylazetidin-2-one 1: Methyl C₄H₇NO 5.8 3.1 45–48 34.0
4-Phenylazetidin-2-one 4: Phenyl C₉H₉NO 4.7 2.5 120–123 5.2
1-Ethyl-4-isopropylazetidin-2-one 1: Ethyl; 4: Isopropyl C₈H₁₅NO 5.4 2.9 85–88 18.3

Key Findings:

Ring Strain and Stability :

  • The propyl and isopropyl substituents in this compound introduce steric bulk, reducing ring strain compared to smaller analogs like 1-methylazetidin-2-one. This is evident in its higher melting point (98–102°C vs. 45–48°C) and lower solubility (12.5 mg/mL vs. 34.0 mg/mL).
  • DFT calculations reveal a moderate HOMO-LUMO gap (5.2 eV), indicating balanced electrophilicity for nucleophilic attack—a critical feature for β-lactam antibiotic activity .

This positions it as more reactive than 4-phenylazetidin-2-one (η = 2.5 eV) but less reactive than 1-methylazetidin-2-one (η = 3.1 eV). The isopropyl group at position 4 enhances electron-donating effects, stabilizing the lactam carbonyl and modulating hydrolysis rates compared to phenyl-substituted analogs.

Structural Insights :

  • Crystallographic studies using SHELX reveal that the isopropyl group induces a twisted conformation, reducing steric clashes with the propyl chain. This contrasts with 4-phenylazetidin-2-one, where planar aromaticity increases ring distortion.

Biological Implications :

  • Compared to 1-ethyl-4-isopropylazetidin-2-one, the longer propyl chain in this compound improves lipophilicity (logP ≈ 1.8), enhancing membrane permeability but reducing aqueous solubility.

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